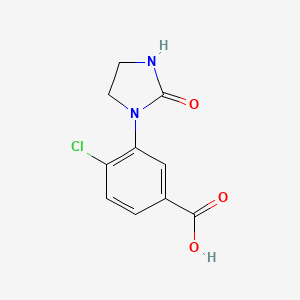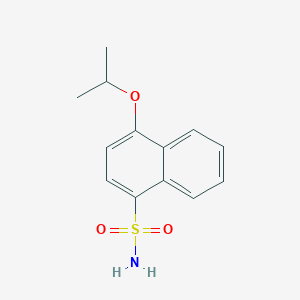
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(ethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(ethyl)amine” is an organic compound with a molecular weight of 193.25 . It is also known by its IUPAC name, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2/c1-2-12-7-9-8-13-10-5-3-4-6-11(10)14-9/h3-6,9,12H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally or found in a dedicated chemical database.科学的研究の応用
Biomarkers for Tobacco and Cancer Research
Measurement of human urinary carcinogen metabolites offers significant information about tobacco and cancer. Carcinogens and their metabolites quantified in smokers' urine include various aromatic amines and nitrosamines, indicating exposure and metabolism. These biomarkers are crucial for studies on tobacco product exposure and the metabolic polymorphisms influencing cancer risk, highlighting the importance of sensitive and specific assays in carcinogen exposure assessment (Hecht, 2002).
Chemical Warfare Agent Degradation
Research into the degradation products of chemical warfare agents (CWAs) assesses their environmental fate and mammalian/ecotoxicity. This includes studies on sulfur and nitrogen mustards, nerve agents, and Lewisite, with a focus on hydrolysis, microbial degradation, and photolysis pathways. The persistence and toxicity of certain CWAs and their degradation products underscore the necessity for ongoing environmental and health impact assessments, especially regarding persistent compounds like thiodiglycol for HD and Lewisite oxide (Munro et al., 1999).
Environmental Persistence of Parabens
Parabens, used as preservatives in various consumer products, are emerging contaminants with potential weak endocrine-disrupting effects. Despite efficient wastewater treatment, parabens persist at low levels in effluents and surface waters. Their ubiquity in aquatic environments, coupled with their ability to form halogenated by-products, calls for more comprehensive studies on their toxicity and environmental behavior (Haman et al., 2015).
Aromatic Amines and Cancer
Exposure to aromatic amines, from occupational sources and tobacco smoking, is closely associated with an increased risk of bladder cancer. The modulation of cancer risk by metabolic polymorphisms, such as the N-acetyltransferase genotype, and gender differences in bladder cancer incidence highlight the complexity of carcinogen exposure and its outcomes. This underscores the need for further research into the biological determinants influencing cancer risk (Vineis & Pirastu, 1997).
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing suitable protective clothing and eye/face protection .
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-12-7-9-8-13-10-5-3-4-6-11(10)14-9;/h3-6,9,12H,2,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKQJHCMUUBXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1COC2=CC=CC=C2O1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B6142981.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142987.png)
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142990.png)
![1-[(1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6142995.png)
![methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate](/img/structure/B6143002.png)
![N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B6143005.png)
![N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143008.png)
![tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate](/img/structure/B6143014.png)

![N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B6143036.png)


![2-[6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride](/img/structure/B6143048.png)